molecular formula C12H14N4O2S B11050803 N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-5-ylsulfanyl)propanamide

N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-5-ylsulfanyl)propanamide

Cat. No.: B11050803
M. Wt: 278.33 g/mol
InChI Key: KWVHVDGNMJVGQL-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-5-ylsulfanyl)propanamide is a chemical compound known for its diverse applications in scientific research. This compound features a methoxyphenyl group, a triazolylsulfanyl group, and a propanamide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-5-ylsulfanyl)propanamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and carbon disulfide, followed by treatment with an alkyl halide.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction using 4-methoxyphenylamine and an appropriate leaving group.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amidation reaction between the intermediate product and a suitable carboxylic acid derivative.

Industrial Production Methods

In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of continuous flow reactors, high-throughput screening for reaction conditions, and automated purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-5-ylsulfanyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the triazole ring to its corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides are employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-5-ylsulfanyl)propanamide has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-5-ylsulfanyl)propanamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the propanamide moiety can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-5-ylsulfanyl)butanamide: Similar structure with an additional carbon in the alkyl chain.

    N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-5-ylsulfanyl)ethanamide: Similar structure with one less carbon in the alkyl chain.

Uniqueness

N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-5-ylsulfanyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the triazole ring and methoxyphenyl group allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C12H14N4O2S

Molecular Weight

278.33 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-5-ylsulfanyl)propanamide

InChI

InChI=1S/C12H14N4O2S/c1-18-10-4-2-9(3-5-10)15-11(17)6-7-19-12-13-8-14-16-12/h2-5,8H,6-7H2,1H3,(H,15,17)(H,13,14,16)

InChI Key

KWVHVDGNMJVGQL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCSC2=NC=NN2

Origin of Product

United States

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